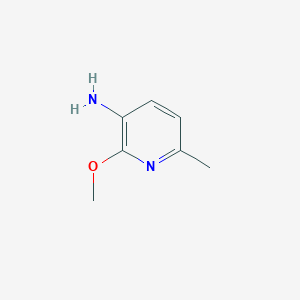

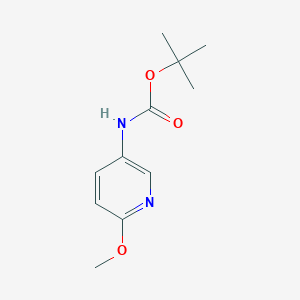

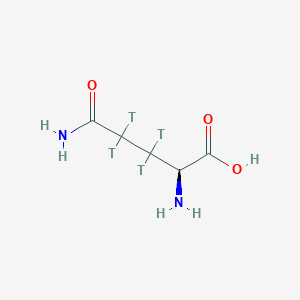

3-Amino-2-methoxy-6-picoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 3-Amino-2-methoxy-6-picoline involves complex reactions and methodologies. For instance, the synthesis of related compounds has been described through reactions involving molybdenum centers and γ-picoline, where γ-picoline acts in coordination chemistry, showing the complexity and versatility of methods used for synthesizing picoline derivatives (Milić et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-2-methoxy-6-picoline can be quite intricate, as illustrated by the study on cis-dioxo(3-methoxysalicylaldehyde 4-methylthiosemicarbazonato-N,O,S)(γ-picoline-N)molybdenum(VI), where the coordination geometry around the molybdenum center is a distorted octahedral with complex bonding patterns (Milić et al., 2009).

Chemical Reactions and Properties

The reactivity and chemical properties of picoline derivatives can vary significantly. For example, the interaction of Fe(NO3)3·6H2O with dipicolinic acid and 2-amino-6-picoline in aqueous solution highlights the diversity of coordination environments and pseudopolymorphism, indicating a wide range of chemical reactivities and properties that could be expected from 3-Amino-2-methoxy-6-picoline derivatives (Tabatabaee et al., 2013).

科学的研究の応用

Coordination Chemistry and Complex Formation

- Iron(III) Complexes with Dipicolinic Acid and 2-Amino-6-picoline : The study by Tabatabaee, Dadkhodaee, and Kukovec (2013) explores the synthesis and characterization of iron(III) compounds with dipicolinic acid and 2-amino-6-picoline. The research demonstrates how variations in molar ratios and solvents influence the formation of complexes with different coordination environments and pseudopolymorphism, providing insights into the structural versatility of picoline derivatives in coordination chemistry Tabatabaee, Dadkhodaee, & Kukovec, 2013.

Spectroscopic Characterization and DFT Calculations

- Characterization of Pyridine-2-carboxylic Acid Derivatives : Tamer et al. (2018) conducted a comprehensive study on the characterization of picolinic acid and its derivatives, including 4-methoxy-pyridine-2-carboxylic acid, using FT-IR and UV-Vis spectroscopy, alongside DFT calculations. This research highlights the spectroscopic features and electronic properties of picoline derivatives, contributing to a deeper understanding of their chemical behavior Tamer et al., 2018.

Catalytic Applications and Synthesis

- Electrochemical Amino-Oxygenation of Styrenes : Liang et al. (2016) developed an efficient electrochemical method for the amino-oxygenation of styrenes using a picoline derivative as part of the catalytic system. This process facilitates the synthesis of indolines, showcasing the utility of picoline derivatives in catalyzing bond formation reactions in an environmentally friendly manner Liang et al., 2016.

Biological Activities

- Antibacterial Activity of Uracil Derivatives : The study by Zhi et al. (2005) on the synthesis and evaluation of 3-substituted-6-(3-ethyl-4-methylanilino)uracils reveals significant antibacterial properties against Gram-positive bacteria. This research exemplifies the potential of picoline derivatives in the development of new antibacterial agents Zhi et al., 2005.

Drug Delivery and Controlled Release

- Methoxy-modified Kaolinite for Herbicide Delivery : Tan et al. (2015) investigated the use of methoxy-modified kaolinite as a carrier for the herbicide amitrole, demonstrating the potential of picoline derivatives in enhancing the loading capacity and controlled release of agrochemicals Tan et al., 2015.

特性

IUPAC Name |

2-methoxy-6-methylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFDAJOZHXUBES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442326 |

Source

|

| Record name | 3-Amino-2-methoxy-6-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-methoxy-6-picoline | |

CAS RN |

186413-79-6 |

Source

|

| Record name | 3-Amino-2-methoxy-6-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one](/img/structure/B65638.png)

![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)

![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)

![N-[(1E)-N-Methylethanimidoyl]benzamide](/img/structure/B65674.png)